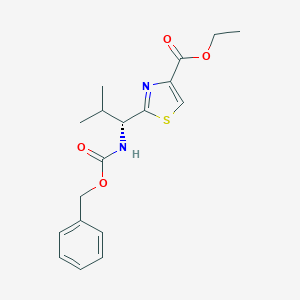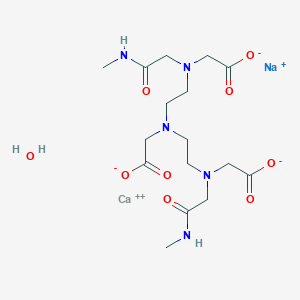
Caldiamide sodium hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caldiamide sodium hydrate is a chemical compound that is widely used in scientific research for various purposes. It is a white crystalline powder that is highly soluble in water and has a molecular formula of C2H6N2NaO·xH2O. Caldiamide sodium hydrate is known for its unique properties, which make it a valuable tool in the field of biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of caldiamide sodium hydrate involves the inhibition of eIF4E activity. This protein is involved in the initiation of protein synthesis, and its inhibition by caldiamide sodium hydrate can lead to a decrease in protein synthesis. This mechanism of action makes caldiamide sodium hydrate a valuable tool in the study of protein synthesis.
Biochemical and Physiological Effects:
Caldiamide sodium hydrate has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of eIF4E activity, caldiamide sodium hydrate has been shown to inhibit the activity of other proteins involved in protein synthesis. It has also been shown to affect the phosphorylation of certain proteins, which can have a significant impact on cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using caldiamide sodium hydrate in lab experiments is its ability to inhibit the activity of eIF4E. This protein is involved in the initiation of protein synthesis, and its inhibition can provide valuable insights into the regulation of protein synthesis. However, one of the limitations of using caldiamide sodium hydrate is its potential toxicity. Careful handling and use of this compound is necessary to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research involving caldiamide sodium hydrate. One area of research is the development of more specific inhibitors of eIF4E activity. This could lead to a better understanding of the role of this protein in protein synthesis and cellular signaling pathways. Another area of research is the use of caldiamide sodium hydrate in the study of other cellular processes, such as cell division and apoptosis. Overall, caldiamide sodium hydrate is a valuable tool in scientific research and has the potential to contribute to a better understanding of cellular processes and disease mechanisms.
Synthesemethoden
Caldiamide sodium hydrate can be synthesized using a variety of methods. One of the most common methods involves the reaction of urea with sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis of caldiamide sodium hydrate is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Caldiamide sodium hydrate is widely used in scientific research for various purposes. One of its main applications is in the study of protein synthesis. Caldiamide sodium hydrate is known to inhibit the activity of eukaryotic translation initiation factor 4E (eIF4E), which is an important protein involved in the initiation of protein synthesis. By inhibiting the activity of eIF4E, caldiamide sodium hydrate can be used to study the role of this protein in the regulation of protein synthesis.
Eigenschaften
CAS-Nummer |
122760-91-2 |
|---|---|
Produktname |
Caldiamide sodium hydrate |
Molekularformel |
C16H29CaN5NaO8+3 |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate |
InChI |
InChI=1S/C16H29N5O8.Ca.Na.H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;;1H2/q;+2;+1;/p-3 |
InChI-Schlüssel |
FHOBFNOBIIQSOV-UHFFFAOYSA-K |
SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |
Kanonische SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)


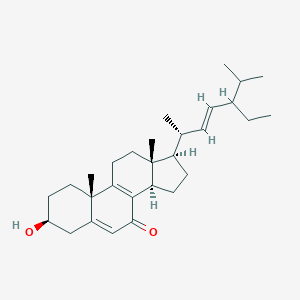
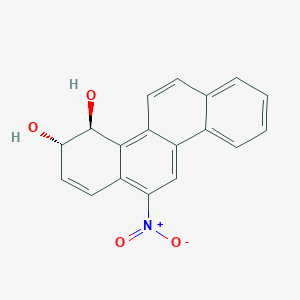
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)

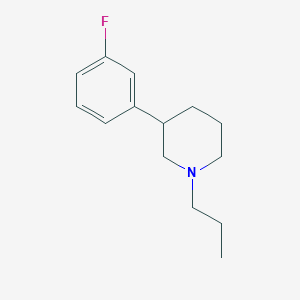
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
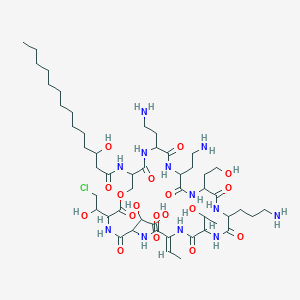

![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
